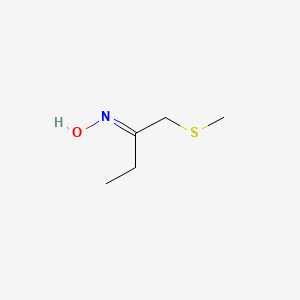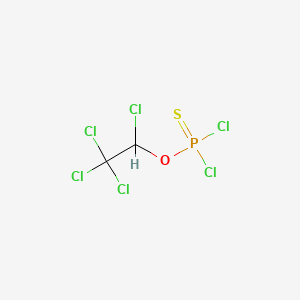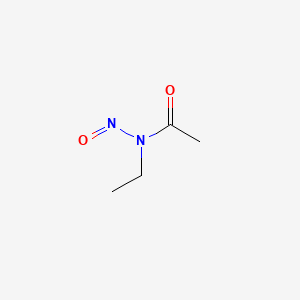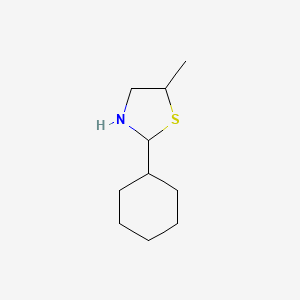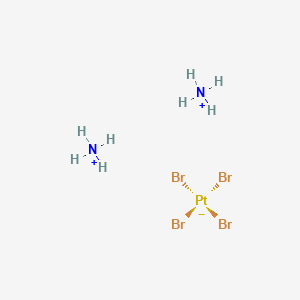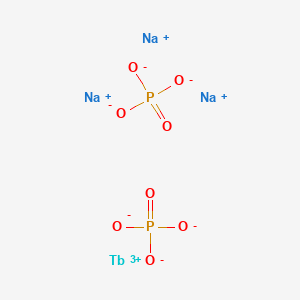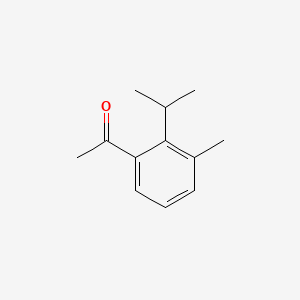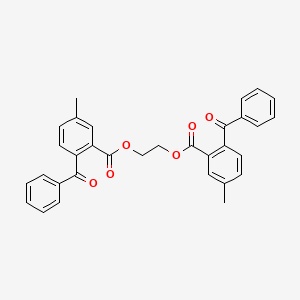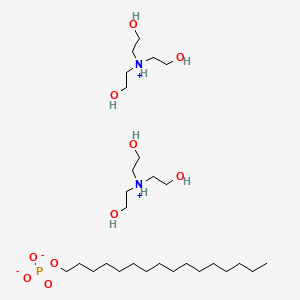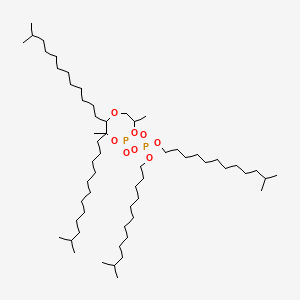
Tetraisotridecyl oxybis(methylethylene) diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraisotridecyl oxybis(methylethylene) diphosphate is a chemical compound with the molecular formula C58H118O8P2 and a molecular weight of 1005.50 g/mol . It is characterized by its complex structure, which includes multiple bonds, rotatable bonds, and phosphate groups . This compound is often used in various industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of tetraisotridecyl oxybis(methylethylene) diphosphate involves several steps. The primary synthetic route includes the reaction of isotridecyl alcohol with phosphorus oxychloride in the presence of a base. The reaction conditions typically require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous processing to ensure consistent quality and yield .
Chemical Reactions Analysis
Tetraisotridecyl oxybis(methylethylene) diphosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate groups into phosphite groups.
Substitution: The compound can undergo substitution reactions where the alkyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Tetraisotridecyl oxybis(methylethylene) diphosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used as a flame retardant, plasticizer, and lubricant additive in various industrial applications
Mechanism of Action
The mechanism of action of tetraisotridecyl oxybis(methylethylene) diphosphate involves its interaction with molecular targets such as enzymes and cellular membranes. The phosphate groups in the compound can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function and stability. The pathways involved include the modulation of enzyme activity and the alteration of membrane fluidity .
Comparison with Similar Compounds
Tetraisotridecyl oxybis(methylethylene) diphosphate can be compared with other similar compounds such as:
Tris(2-chloroethyl) phosphate: Used as a flame retardant and plasticizer.
Triphenyl phosphate: Commonly used as a flame retardant and plasticizer.
Tetrakis(hydroxymethyl)phosphonium chloride: Used in textile and paper industries as a flame retardant. The uniqueness of this compound lies in its specific structure, which provides distinct chemical properties and applications.
Properties
CAS No. |
93882-13-4 |
|---|---|
Molecular Formula |
C58H118O8P2 |
Molecular Weight |
1005.5 g/mol |
IUPAC Name |
[4,8-dimethyl-4,5-bis(11-methyldodecyl)-2-oxo-1,3,6,2λ5-trioxaphosphocan-2-yl] bis(11-methyldodecyl) phosphate |
InChI |
InChI=1S/C58H118O8P2/c1-52(2)43-35-27-19-11-12-23-31-39-47-57-58(10,48-40-32-24-16-13-20-28-36-44-53(3)4)65-68(60,64-56(9)51-61-57)66-67(59,62-49-41-33-25-17-14-21-29-37-45-54(5)6)63-50-42-34-26-18-15-22-30-38-46-55(7)8/h52-57H,11-51H2,1-10H3 |
InChI Key |
CKVUBPMKXXSGCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(C(OP(=O)(O1)OP(=O)(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C)(C)CCCCCCCCCCC(C)C)CCCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12662297.png)

